molecular formula C24H19ClN2O2S B297590 (2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B297590
M. Wt: 434.9 g/mol
InChI Key: PAJLDDXCQWORLE-MUJYFGONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as CTPI, is a novel thiazolidinone derivative that has shown promising results in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.

Mechanism of Action

The mechanism of action of (2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that (2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one may interact with various signaling pathways, including the PI3K/Akt and NF-κB pathways. (2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
(2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which may be responsible for its anti-inflammatory effects. (2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. In addition, (2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to reduce blood glucose levels, which may be beneficial in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of (2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is its potential in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, which may be useful in the development of new drugs. However, one limitation of (2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is its potential toxicity. Further studies are needed to determine the safety and efficacy of (2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one in humans.

Future Directions

There are several future directions for the study of (2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action. Another direction is to study its potential in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of (2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one in humans.
In conclusion, (2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one, or (2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one, is a novel thiazolidinone derivative that has shown promising results in scientific research applications. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Further studies are needed to determine the safety and efficacy of (2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one in humans.

Synthesis Methods

(2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been synthesized using various methods, including the reaction of 2-chlorobenzyl alcohol with 2-hydroxybenzaldehyde followed by the reaction with 3-methyl-2-phenylthiazolidin-4-one. The product was then purified using column chromatography. Other methods include the reaction of 2-chlorobenzyl chloride with 2-hydroxybenzaldehyde followed by the reaction with 3-methyl-2-phenylthiazolidin-4-one.

Scientific Research Applications

(2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been studied for its potential in various scientific research applications. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In one study, (2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one was shown to inhibit the growth of cancer cells by inducing apoptosis. In another study, (2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. (2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been studied for its potential in treating diabetes by reducing blood glucose levels.

properties

Product Name

(2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C24H19ClN2O2S

Molecular Weight

434.9 g/mol

IUPAC Name

(5E)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H19ClN2O2S/c1-27-23(28)22(30-24(27)26-19-11-3-2-4-12-19)15-17-9-6-8-14-21(17)29-16-18-10-5-7-13-20(18)25/h2-15H,16H2,1H3/b22-15+,26-24?

InChI Key

PAJLDDXCQWORLE-MUJYFGONSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC=CC=C3Cl)/SC1=NC4=CC=CC=C4

SMILES

CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)SC1=NC4=CC=CC=C4

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)SC1=NC4=CC=CC=C4

Origin of Product

United States

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